5-Bromopyrimidine
Overview
Description
Rapid nucleophilic displacement reactions of 5-bromopyrimidine with nucleophiles under microwave irradiation has been studied. This compound undergoes direct metallation with lithuium diisopropylamide to yield 4-lithio-5-bromopyrimidine.
Scientific Research Applications
Photoabsorption Studies : 5-Bromopyrimidine is utilized for studying the photoabsorption cross sections of gas-phase 2- and 5-bromopyrimidines in the 3.7–10.8 eV energy range (Mendes et al., 2021).
Synthesis of Antituberculosis Compounds : It's used in the synthesis of novel antituberculosis compounds with low toxicity and bacteriostatic effects comparable to first-line drugs (Kravchenko et al., 2014).
Regioselective Synthesis of Alkynylpyrimidines : this compound aids in the regioselective synthesis of 4- and 5-alkynylpyrimidines under Pd/C–copper catalysis (Pal et al., 2006).
Intermediate in Cross-Coupling Reactions : It serves as a useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient syntheses of substituted pyrimidine compounds (Goodby et al., 1996).
Organic Electronic Applications : this compound is a starting material for synthesizing dithienoquinazoline systems, showing potential in organic electronic applications (Verbitskiy et al., 2014).
Preparation of Potent CK2 Inhibitors : It's utilized for preparing potent CK2 inhibitors, including CX-5011 (Regan et al., 2012).
Use in Radiation Treatment of Cancer : this compound is an important radiosensitizer in the radiation treatment of cancer (Cheng et al., 2016).
Inhibition of Herpes Simplex Virus Type 1 : It's active against herpes simplex virus type 1 infection and tumor cells transformed by the HSV-1 thymidine kinase gene (Bobek et al., 1987).
Antiproliferative Effects in Tumors : this compound has shown positive antiproliferative effects in various human tumors (Kinsella, 1992).
Mechanism of Action
Target of Action
5-Bromopyrimidine is a radiosensitive drug that primarily targets biological molecules in solution . The compound interacts with secondary electrons generated by radiation, inducing resonance processes in the target molecule .
Mode of Action
The interaction of this compound with its targets involves vibrational resonance and solvation effects . In the gaseous phase, two primary channels for electron-induced C–Br bond cleavage have been identified . The first involves the highest vibrational resonance on the vertical potential energy curve via a tunneling mechanism . The second involves auto-dissociation along the repulsive relaxed potential energy curve .
Biochemical Pathways
The biochemical pathways affected by this compound involve the dissociation of the electron⋯5-BrPy system . A strong solvation effect modifies the mechanism and dynamics of this dissociation . Spontaneous dissociation becomes unfavorable due to a barrier on the relaxed free energy surface created by the coupling between the π* and σ* states . Seven vibrational resonances (v = 0–6) are identified for the solution process .
Pharmacokinetics
The compound’s interaction with secondary electrons suggests that it may have unique adme properties influenced by radiation exposure .
Result of Action
The action of this compound results in the cleavage of the C–Br bond in the target molecule . Protonation is also observed at the n sites of the hydrated 5-brpy anion, which inhibits the dissociation along the c–br bond, suggesting a competing pathway against c–br bond cleavage .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of radiation and the solvent in which the target molecule is dissolved . These factors can modify the mechanism and dynamics of the compound’s interaction with its targets .
Safety and Hazards
Future Directions
5-Bromopyrimidine is a radiosensitive drug and is used in the synthesis of various compounds . Its interaction with excess electrons in solution is being studied to understand the effects of vibrational resonances and solvation . This research could lead to new insights into the interaction of radio-generated excess electrons with target biological molecules in complicated solution surroundings .
Biochemical Analysis
Biochemical Properties
5-Bromopyrimidine has been observed to undergo rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation . It also undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .
Molecular Mechanism
The molecular mechanism of this compound involves interactions with secondary electrons . In gaseous results, two primary channels for electron-induced C–Br bond cleavage were observed: the highest vibrational resonance on the vertical potential energy curve via a tunneling mechanism, and auto-dissociation along the repulsive relaxed potential energy curve . In solution, the mechanism and dynamics of the dissociation of the electron and this compound system are modified due to solvation effects .
Metabolic Pathways
As a pyrimidine derivative, it may be involved in pyrimidine metabolism .
Properties
IUPAC Name |
5-bromopyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2/c5-4-1-6-3-7-2-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCPLYCTMDTEPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063531 | |
Record name | Pyrimidine, 5-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | Pyrimidine, 5-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
4595-59-9 | |
Record name | 5-Bromopyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4595-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrimidine, 5-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004595599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrimidine, 5-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pyrimidine, 5-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromopyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.721 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Bromopyrimidine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z9X6MAT38 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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